molecular formula C20H27F3N2O2 B5194336 N-benzyl-N-methyl-3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanamide

N-benzyl-N-methyl-3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanamide

Cat. No. B5194336
M. Wt: 384.4 g/mol
InChI Key: FQMOZLREXUULSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-methyl-3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. It is widely used in scientific research to study the role of glutamate transporters in neurological disorders and to develop new treatments for these disorders.

Mechanism of Action

N-benzyl-N-methyl-3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanamide inhibits the activity of glutamate transporters, which are responsible for the clearance of glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels, which can cause excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanamide has been shown to have significant effects on glutamate transporters in the brain. It increases extracellular glutamate levels, which can cause neuronal damage and contribute to the development of neurological disorders. N-benzyl-N-methyl-3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanamide has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-N-methyl-3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanamide is its high selectivity for glutamate transporters. This makes it a valuable tool for studying the role of these transporters in neurological disorders. However, N-benzyl-N-methyl-3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanamide has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted effects.

Future Directions

There are several future directions for research involving N-benzyl-N-methyl-3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanamide. These include:
1. Further studies on the role of glutamate transporters in neurological disorders and the potential therapeutic applications of N-benzyl-N-methyl-3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanamide.
2. Development of new glutamate transporter inhibitors with improved selectivity and safety profiles.
3. Studies on the long-term effects of N-benzyl-N-methyl-3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanamide on neuronal function and behavior.
4. Investigation of the potential use of N-benzyl-N-methyl-3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanamide in combination with other drugs for the treatment of neurological disorders.
In conclusion, N-benzyl-N-methyl-3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanamide is a valuable tool for scientific research on glutamate transporters and their role in neurological disorders. Its high selectivity and potency make it an important compound for developing new treatments for these disorders. However, careful dosing and toxicity concerns must be taken into account when using N-benzyl-N-methyl-3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanamide in lab experiments.

Synthesis Methods

The synthesis of N-benzyl-N-methyl-3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanamide involves several steps, including the reaction of 4,4,4-trifluorobutanoyl chloride with piperidine, followed by the reaction of the resulting product with N-benzyl-N-methylpropanamide. The final product is obtained through purification and crystallization.

Scientific Research Applications

N-benzyl-N-methyl-3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanamide is commonly used in scientific research to study the role of glutamate transporters in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It is also used to develop new treatments for these disorders by targeting glutamate transporters.

properties

IUPAC Name

N-benzyl-N-methyl-3-[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F3N2O2/c1-24(15-17-5-3-2-4-6-17)18(26)8-7-16-10-13-25(14-11-16)19(27)9-12-20(21,22)23/h2-6,16H,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMOZLREXUULSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CCC2CCN(CC2)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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